2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 1105227-87-9
Cat. No.: VC4162067
Molecular Formula: C19H18F3N5O2S
Molecular Weight: 437.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1105227-87-9 |
---|---|
Molecular Formula | C19H18F3N5O2S |
Molecular Weight | 437.44 |
IUPAC Name | 2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C19H18F3N5O2S/c1-3-27-16(14-8-5-9-26(2)17(14)29)24-25-18(27)30-11-15(28)23-13-7-4-6-12(10-13)19(20,21)22/h4-10H,3,11H2,1-2H3,(H,23,28) |
Standard InChI Key | VLLCGYLWJNGIQV-UHFFFAOYSA-N |
SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CN(C3=O)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The compound’s molecular formula is C₁₉H₁₈F₃N₅O₂S, with a molecular weight of 437.4 g/mol . Its structure integrates three key moieties:
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A 4-ethyl-4H-1,2,4-triazole ring substituted at position 5 with a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl group.
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A thioether (-S-) bridge connecting the triazole to an acetamide backbone.
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An N-(3-(trifluoromethyl)phenyl) substituent on the acetamide nitrogen .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈F₃N₅O₂S |
Molecular Weight | 437.4 g/mol |
CAS Registry Number | 1105207-69-9 |
XLogP3 (Predicted) | 3.2 |
The trifluoromethyl group enhances lipophilicity, while the triazole and pyridinone rings contribute to hydrogen-bonding potential .
Synthesis and Characterization
Table 2: Representative Reaction Steps
Step | Reaction Type | Reagents |
---|---|---|
1 | Triazole formation | Thiosemicarbazide, α-bromoketone |
2 | Pyridinone substitution | 1-Methyl-3-bromopyridin-2-one |
3 | Acetamide coupling | Chloroacetyl chloride, 3-(trifluoromethyl)aniline |
Spectroscopic Characterization
Key spectral data inferred from structurally related compounds include:
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¹H NMR: Signals at δ 2.4–2.6 ppm (triazole-CH₂), δ 3.8 ppm (N-methyl), and δ 7.4–8.1 ppm (aromatic protons) .
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound’s solubility profile remains uncharacterized, but its logP value (~3.2) suggests moderate lipophilicity, favoring membrane permeability . The trifluoromethyl group likely confers metabolic stability against oxidative degradation .
Biological Activity
Although direct pharmacological data are unavailable, structural analogs exhibit:
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Kinase Inhibition: Triazole-acetamides often target ATP-binding sites in kinases .
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Antimicrobial Effects: Thioether-linked heterocycles show activity against Gram-positive bacteria .
Table 3: Predicted ADMET Properties
Parameter | Prediction |
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BBB Permeability | Low |
CYP2D6 Inhibition | Non-inhibitor |
Ames Toxicity | Negative |
Applications and Future Directions
Research Gaps
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Synthetic Optimization: Improved yields for the triazole-thioacetamide coupling step.
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In Vivo Studies: Pharmacokinetic and toxicity profiling.
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